![molecular formula C10H19NO4 B2527524 Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate CAS No. 1461707-02-7](/img/structure/B2527524.png)
Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their synthesis which can be informative for understanding the synthesis and properties of similar compounds. For instance, the asymmetric synthesis of 3-amino-2-hydroxy-4-phenylbutanoate is a process that involves stereoselective aldimine coupling reactions, which could be relevant for the synthesis of other amino acid derivatives .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that include the formation of aldimine coupling products in the presence of Lewis acids . This method could potentially be adapted for the synthesis of this compound by changing the starting materials and reaction conditions to suit the specific structure of the target molecule.
Molecular Structure Analysis
While the molecular structure of this compound is not directly analyzed in the papers, the structure of similar compounds, such as the indenopyrazoles, suggests that the presence of specific functional groups can significantly influence the biological activity of the molecule . The methoxy and methoxycarbonyl groups mentioned in the synthesis of indenopyrazoles are examples of such functional groups that could also be present in the target molecule .
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of this compound. However, the chemical reactions of similar compounds, such as the inhibition of tubulin polymerization by indenopyrazoles, indicate that the molecular framework and substituents play a crucial role in the compound's interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not discussed in the provided papers. Nonetheless, the properties of related compounds, such as solubility, stability, and reactivity, are often determined by their molecular structure, which includes the nature and position of substituents like methoxy groups .
Scientific Research Applications
Unusual Condensation Reactions
Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate is involved in unusual condensation reactions, such as the reaction with ethyl 3-hydroxybutanoate leading to abnormal products like 2-methyl 4-ethyl-(2S*,3S*,4S*,5S*)-3-methyl-5-(2-methyl-1-methoxy-1-oxopropan-2-yl)pyrrolidine-2,4-dicarboxylate, highlighting its potential in creating complex organic compounds (Valiullina et al., 2017).
Photopolymerization Applications
The chemical is used in photopolymerization processes. A derivative, methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, acts as a photoiniferter, decomposing under UV irradiation to generate radicals. This property is leveraged in nitroxide-mediated photopolymerization, contributing to the development of advanced polymer materials (Guillaneuf et al., 2010).
Heterocyclic Compound Synthesis
It serves as a reagent in synthesizing heterocyclic systems. Derivatives like methyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate have been used to prepare various heterocyclic compounds, indicating its versatility in organic synthesis and potential in drug discovery (Selič et al., 1997).
Metabolic Studies
The compound plays a role in studies related to drug metabolism, such as the asymmetric synthesis and determination of absolute configurations of metabolites, providing insights into the metabolic pathways of drugs and their pharmacological effects (Shetty & Nelson, 1988).
Synthesis of Bioactive Molecules
It has been utilized in the total synthesis of bioactive molecules, such as Adda, a unique amino acid found in cyanobacterial hepatotoxins, demonstrating its application in synthesizing complex natural products (Namikoshi et al., 1989).
properties
IUPAC Name |
methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-10(2,7-9(13)15-4)11-6-5-8(12)14-3/h11H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKZSBTXSIMZURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)NCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

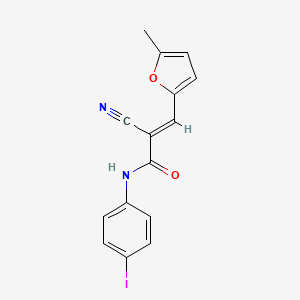

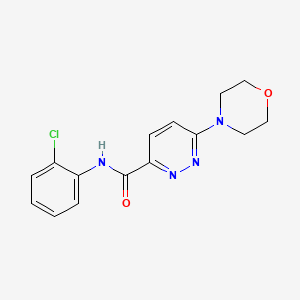
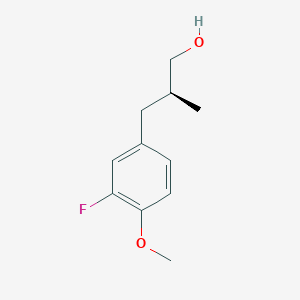

![(E)-N-(2-chlorobenzylidene)-8-methyl-2-phenyl-2,4-dihydrochromeno[2,3-c]pyrazol-3-amine](/img/structure/B2527452.png)
![2-((6-acetamidopyridazin-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2527454.png)
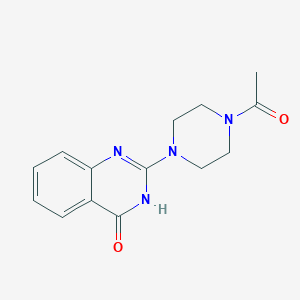

![methyl 2-(7-benzyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamido)benzoate](/img/structure/B2527458.png)
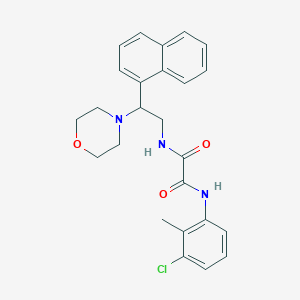


![1-ethyl-5-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-3-amine](/img/structure/B2527464.png)